molecular formula C15H17N5O B11419000 N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11419000
M. Wt: 283.33 g/mol
InChI Key: HBYSQPXZHKBSGG-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is efficient, with good functional group tolerance and high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its eco-friendly nature, minimal solvent usage, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation . By inhibiting these enzymes, the compound can modulate these pathways and exert its therapeutic effects.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C15H17N5O/c1-10-8-11(2)20-15(17-10)18-14(19-20)16-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H,16,19)

InChI Key

HBYSQPXZHKBSGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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